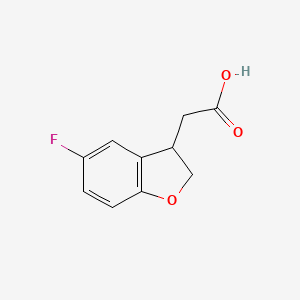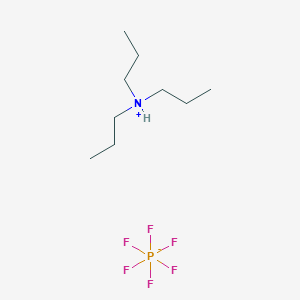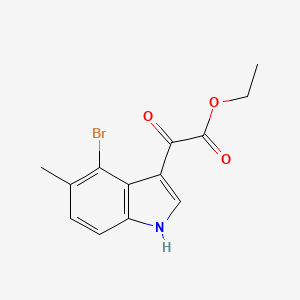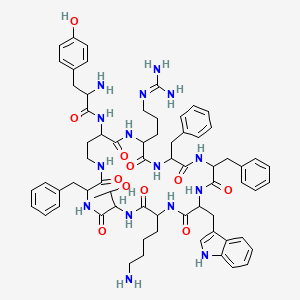
1-(3,5-Dimethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)-: is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its unique structural features, which include a benzene ring substituted with two methoxy groups and an alpha-methyl group attached to the ethanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and a suitable chiral auxiliary.
Grignard Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (aR)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to perform the Grignard reaction on a larger scale.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-a-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, α-methyl-, ®-: A similar compound with a different substitution pattern on the benzene ring.
Benzenemethanol, 3,5-dimethyl-: Another similar compound with methyl groups instead of methoxy groups.
Uniqueness
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- is unique due to its specific chiral configuration and the presence of methoxy groups, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8,12H,4H2,1-3H3 |
InChI Key |
YABKTQBEXIKHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)



![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)





![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
